molecular formula C19H10Br4O5S B1667898 Bromophenol blue CAS No. 115-39-9

Bromophenol blue

Cat. No.: B1667898
CAS No.: 115-39-9
M. Wt: 670.0 g/mol
InChI Key: UDSAIICHUKSCKT-UHFFFAOYSA-N
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Description

Bromophenol blue, also known as 3,3’,5,5’-tetrabromophenolsulfonphthalein, is an organic compound with the chemical formula C19H10Br4O5S. It is widely used as a pH indicator, an electrophoretic color marker, and a dye. The compound changes color depending on the pH of the solution, making it useful in various scientific applications .

Mechanism of Action

Target of Action

Bromophenol Blue (BPB) is primarily used as a pH indicator, an electrophoretic color marker, and a dye . Its primary targets are the pH levels in a solution and the molecules in a gel during electrophoresis .

Mode of Action

As a pH indicator, this compound changes color based on the pH of the solution it is in. It changes from yellow at pH 3.0 to blue at pH 4.6 . This reaction is reversible and is structurally related to phenolphthalein, another popular indicator .

In electrophoresis, this compound carries a slight negative charge at moderate pH, allowing it to migrate in the same direction as DNA or protein in a gel . The rate at which it migrates varies according to gel density and buffer composition .

Biochemical Pathways

Instead, it serves as a tracking dye in DNA, RNA (agarose), and protein (polyacrylamide) gel electrophoresis . It allows scientists to monitor the progress of molecules moving through the gel .

Pharmacokinetics

It is known that this compound is actively transported from the bloodstream into bile . This process takes into account the roles of the liver cytoplasmic Y- and Z- binding proteins and T binder .

Result of Action

The primary result of this compound’s action is a visual indication of pH levels or the progress of electrophoresis. In a neutral pH, the dye absorbs red light most strongly and transmits blue light, appearing blue in solution . At low pH, the dye absorbs ultraviolet and blue light most strongly and appears yellow in solution .

Action Environment

The action of this compound is influenced by environmental factors such as pH and the composition of the gel in electrophoresis . Its color change as a pH indicator is dependent on the acidity or alkalinity of the solution it is in . In electrophoresis, the density of the gel and the composition of the buffer can affect the rate at which this compound migrates .

Biochemical Analysis

Biochemical Properties

Bromophenol blue interacts with various biomolecules in its role as a pH indicator and color marker. It carries a slight negative charge at moderate pH, allowing it to migrate in the same direction as DNA or protein in a gel . This property makes this compound a valuable tool in monitoring the progress of molecules moving through a gel during electrophoresis .

Cellular Effects

The effects of this compound on cells are primarily related to its role as a pH indicator. It has been observed that this compound can cause significant toxicity in certain cell types when exposed to light . This suggests that this compound may influence cellular function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interactions with hydrogen ions. As an acid-base indicator, this compound changes from yellow at pH 3.0 to blue at pH 4.6 . This color change is due to the protonation or deprotonation of the molecule, which results in a shift in the light absorption spectrum .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the compound’s color change in response to pH alterations is reversible

Dosage Effects in Animal Models

One study used this compound as a control in a murine intracranial aneurysm model, injecting 20 μL of the solution and observing for aneurysm formation or rupture

Transport and Distribution

This compound’s transport and distribution within cells and tissues are likely influenced by its chemical properties. Given its negative charge at moderate pH, it may interact with certain transporters or binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions

Bromophenol blue can be synthesized by adding excess bromine to a hot solution of phenolsulfonphthalein in glacial acetic acid. The reaction proceeds as follows:

Industrial Production Methods

In industrial settings, this compound is produced using a similar method but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Bromophenol blue undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromophenol blue is unique due to its specific color change range (pH 3.0 to 4.6) and its ability to act as both a pH indicator and an electrophoretic color marker. This dual functionality makes it particularly valuable in various scientific and industrial applications .

Properties

IUPAC Name

2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol
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InChI

InChI=1S/C19H10Br4O5S/c20-12-5-9(6-13(21)17(12)24)19(10-7-14(22)18(25)15(23)8-10)11-3-1-2-4-16(11)29(26,27)28-19/h1-8,24-25H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UDSAIICHUKSCKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br
Source PubChem
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Molecular Formula

C19H10Br4O5S
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DSSTOX Substance ID

DTXSID6041682
Record name Bromophenol blue
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Molecular Weight

670.0 g/mol
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Physical Description

Odorless solid; Color varies (tan, orange, light pink, purple, or red) [CHEMINFO] Slightly soluble in water; [MSDSonline]
Record name Bromophenol blue
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Solubility

Soluble in acetic acid, Soluble in water (about 0.4 g/100 mL); more soluble in methyl and ethyl alcohol, and in benzene. Freely soluble in NaOH solutions with the formation of a water-soluble sodium salt., In water, 3 mg/mL
Record name Bromophenol Blue
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Color/Form

Hexagonal prisms from acetic acid and acetone, Elongated hexagonal prisms from acetic acid and acetone

CAS No.

115-39-9
Record name Bromophenol Blue
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Record name Bromophenol blue
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Record name Bromophenol blue
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Record name Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-
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Record name Bromophenol blue
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Record name BROMOPHENOL BLUE
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Melting Point

Decomposes at 279 °C (An orange discoloration with formation of a green sublimate sets in at 210 °C)
Record name Bromophenol Blue
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Bromophenol Blue?

A1: this compound has a molecular formula of C19H10Br4O5S and a molecular weight of 669.96 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits a distinct color change depending on the pH of the solution. In acidic conditions (pH below 3.0), it appears yellow, while under basic conditions (pH above 4.6), it turns blue. This color change is attributed to structural changes in the molecule, leading to different absorption spectra. The maximum absorbance wavelengths (λmax) are reported as 426 nm for this compound complexed with ofloxacin and 633 nm, 632 nm, and 633 nm for its ion-pair complexes with Ciprofloxacin Hydrochloride, Moxifloxacin Hydrochloride, and Roxithromycin Hydrochloride, respectively [, ]. These unique spectrophotometric properties make it useful for various applications, including pH indication and spectrophotometric assays.

Q3: How does this compound perform under various conditions, and what are its common applications?

A3: this compound is compatible with a range of solvents and materials. It is frequently employed as a pH indicator due to its clear color transition between pH 3.0 and 4.6 []. This property makes it valuable for titrations and monitoring pH changes in biological and chemical reactions. In molecular biology, this compound is a common component of loading buffers used in gel electrophoresis. Its anionic nature and visible color allow it to co-migrate with DNA or protein samples, enabling researchers to track the progress of electrophoresis [, ].

Q4: Can this compound be used to visualize polyacrylamide gels?

A4: Yes, incorporating a small amount of this compound (1-5 mg) into the polyacrylamide gel solution before polymerization significantly enhances its visibility []. The brilliant blue color allows for easy detection of leaks and air bubbles, ensuring proper gel formation. The dye does not interfere with the migration of samples and can be pre-run to clear the wells and top portions of the gel if needed.

Q5: How does this compound interact with biological systems?

A5: Research has shown that this compound can interact with proteins like bovine neurophysin-I. Studies using various techniques, including equilibrium dialysis and circular dichroism spectroscopy, revealed that this compound binds to the protein in both its protonated and deprotonated forms, with the deprotonated form exhibiting a higher affinity []. The binding is pH-dependent and is influenced by the protonation state of specific protein residues. Additionally, this compound displays potential for use in retinal surgery, but its delayed phototoxicity in human ARPE retinal pigment epithelium cells raises concerns for patient outcomes and necessitates careful consideration [].

Q6: Does this compound exhibit any catalytic properties?

A6: While not traditionally considered a catalyst, this compound can participate in certain reactions, influencing their kinetics. For instance, in a study investigating the reaction between this compound and aromatic nitrogen bases in chlorobenzene using a laser temperature-jump apparatus, it was found that this compound forms an intermediate complex with the bases, potentially involving hydrogen bonding []. This interaction can impact the reaction rate and pathway.

Q7: How is this compound used in analytical chemistry?

A7: this compound finds extensive use in analytical chemistry for the quantitative determination of various compounds. It is frequently employed as a reagent in extractive spectrophotometric methods, where it forms ion-pair complexes with target analytes. These complexes are then extracted into organic solvents and their absorbance is measured spectrophotometrically. This approach has been successfully applied for the determination of pharmaceutical compounds like Ciprofloxacin Hydrochloride, Moxifloxacin Hydrochloride, Roxithromycin Hydrochloride, and Fexofenadine HCl [, ].

Q8: How is the analytical method using this compound validated?

A8: The validation of analytical methods employing this compound as a reagent typically involves assessing parameters such as linearity, accuracy, precision, and specificity. These parameters ensure the reliability and robustness of the analytical method for its intended purpose. For example, in the spectrophotometric determination of Ciprofloxacin Hydrochloride, Moxifloxacin Hydrochloride, and Roxithromycin Hydrochloride using this compound, Beer's law plots were constructed to evaluate the linearity of the method []. Additionally, the accuracy of the method can be evaluated through recovery studies, where known amounts of the analyte are added to the sample matrix and the percentage recovery is determined.

Q9: What is the environmental impact of this compound?

A9: While this compound has proven valuable in various applications, its potential environmental impact should not be overlooked. As a dye, it can contribute to water pollution if not properly managed [].

Q10: Are there any alternatives to this compound for its various applications?

A10: Researchers are constantly exploring alternatives to minimize the environmental footprint of laboratory practices. For instance, in gel electrophoresis, natural pigments like betacyanin extracted from spinach vine fruit (Basella rubra L.) have shown promise as potential substitutes for this compound []. Betacyanin exhibits good stability under a range of pH conditions and can effectively track DNA migration during electrophoresis, offering a more sustainable alternative.

Q11: Are there safety regulations regarding the use and disposal of this compound?

A11: As with any chemical reagent, handling this compound requires adherence to safety regulations and guidelines []. Always consult the material safety data sheet (MSDS) provided by the manufacturer for specific handling, storage, and disposal instructions.

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